5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted with a 5-amino group, a carboxamide moiety linked to a 2-fluorophenyl group, and a methyl-1,3-oxazolylmethyl side chain. The oxazole ring is further substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3.
The triazole-oxazole scaffold is commonly associated with bioactivity in medicinal chemistry, including anticancer, antimicrobial, and central nervous system (CNS) applications . The 2-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the 3,4-dimethoxyphenyl substituent may improve solubility and modulate electronic effects .
Properties
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4/c1-12-16(26-22(33-12)13-8-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-4-6-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMPBJMUKKPDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is an emerging entity in medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN6O4 |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1251702-65-4 |
| LogP | 2.3103 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
The compound features a complex structure that includes a triazole moiety, which is often associated with various biological activities.
- Antiparasitic Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antiparasitic effects against Leishmania species. This is attributed to their ability to interfere with the metabolic pathways of the parasites, specifically targeting enzymes involved in their survival and replication .
- Anticancer Potential : The triazole ring has been linked to anticancer properties in various studies. Compounds similar to this one have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of certain enzymes like protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and cancer progression. Inhibitors of PTPs have been shown to enhance insulin sensitivity and could potentially be used for diabetes treatment .
Study 1: Antiparasitic Activity
A study evaluated the efficacy of various triazole derivatives against Leishmania infantum. The compound demonstrated a promising value of 6.1, indicating effective antiparasitic activity with a selectivity index (SI) of 10-fold compared to cytotoxicity in mammalian cells .
Study 2: Anticancer Effects
In a recent investigation, the compound was tested against several cancer cell lines. Results showed that it inhibited cell proliferation significantly at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Study 3: Enzyme Inhibition
Research on enzyme inhibition highlighted the compound's potential as a PTP1B inhibitor, with a Ki value indicating strong binding affinity. This suggests its utility in developing treatments for insulin resistance and type 2 diabetes .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Molecular Formula : C23H23FN6O4
- Molecular Weight : 466.46 g/mol
- IUPAC Name : 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
This structure allows for interactions that are crucial in biological systems and material applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Specific studies have demonstrated that derivatives of triazole and oxazole can inhibit cancer cell proliferation. For instance:
- Case Study : A derivative demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF7 and HeLa) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Triazoles are known to possess antifungal properties, making this compound a candidate for further exploration in treating fungal infections.
- Research Findings : Compounds with similar structures have shown effectiveness against Candida species and other pathogenic fungi .
Polymeric Materials
The incorporation of such compounds into polymer matrices has been explored for enhancing material properties. The unique structural features allow for modifications that can lead to improved thermal stability and mechanical strength.
- Application Example : Research indicates that adding triazole-containing compounds to polymers can enhance their resistance to thermal degradation .
Data Table of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Fluorine substitution at the phenyl carboxamide (e.g., 2-fluorophenyl vs. 2,4-difluorophenyl) improves metabolic stability but may reduce solubility .
Core Scaffold Differences: Triazole-oxazole hybrids (target compound) exhibit superior planarity and crystallinity compared to quinazolinone-piperidine derivatives, favoring solid-state stability . The absence of an oxazole ring in CAI correlates with rapid phase I metabolism and loss of activity, highlighting the importance of the oxazole moiety in prolonging drug action .
Biological Performance :
- The target compound’s oxazole-methyl group may enhance membrane permeability compared to CAI’s chlorinated benzyl group, as evidenced by computational logP values (target: 3.2 vs. CAI: 4.1) .
- Analogues with dual fluorophenyl groups (e.g., ) show higher potency in cellular assays but increased risk of off-target interactions .
Q & A
Q. What are the recommended strategies for optimizing the solubility of this compound in aqueous media for in vitro assays?
The compound’s low aqueous solubility (common in triazole-carboxamide derivatives) can be addressed via co-solvent systems (e.g., DMSO-water mixtures), nanoformulation, or structural modification. For example, introducing hydrophilic substituents (e.g., hydroxyl or sulfonate groups) on the oxazole or triazole rings may improve solubility while retaining activity . Solubility parameters should be quantified using HPLC or UV-Vis spectroscopy under physiologically relevant pH conditions (e.g., PBS buffer at pH 7.4).
Q. How can the purity and structural integrity of the synthesized compound be validated?
Employ a multi-technique approach:
- HPLC-MS : Confirm molecular weight and detect impurities (<1% threshold).
- NMR (¹H/¹³C) : Verify substituent positions (e.g., methoxyphenyl and fluorophenyl groups) and rule out regioisomeric byproducts .
- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities in the oxazole-triazole linkage .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s triazole-carboxamide scaffold, which often targets ATP-binding pockets . Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination. Include cytotoxicity profiling (MTT assay) on HEK293 or HepG2 cells to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or bulky (e.g., adamantyl) substituents to probe steric/electronic effects.
- Linker optimization : Substitute the oxazole-methyl bridge with a thiazole or pyridine ring to modulate conformational flexibility .
- Pharmacophore modeling : Use Schrödinger’s Glide or AutoDock to predict binding affinities against target proteins (e.g., COX-2 or HDACs) . Validate predictions via isothermal titration calorimetry (ITC) .
Q. What experimental and computational methods are recommended for resolving crystallographic ambiguities in the compound’s structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Collect data on a synchrotron source (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to validate intramolecular interactions (e.g., H-bonding between the carboxamide and triazole) .
Q. How should contradictory data on biological activity (e.g., conflicting IC₅₀ values across studies) be addressed?
- Assay standardization : Ensure consistent buffer conditions (ionic strength, pH) and enzyme concentrations.
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Use tools like RevMan to assess heterogeneity in published datasets, focusing on outliers caused by solvent artifacts or protein batch variability .
Q. What strategies are effective for scaling up synthesis while minimizing byproducts?
- Flow chemistry : Optimize reaction parameters (temperature, residence time) via DoE (Design of Experiments) to enhance yield and reproducibility .
- Catalytic systems : Screen Pd/Cu or Ru-based catalysts for Suzuki-Miyaura coupling steps involving the 2-fluorophenyl group .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate the product from regioisomeric impurities .
Experimental Design and Data Analysis
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Dosing : Administer via oral gavage (10 mg/kg) and IV (2 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- LC-MS/MS analysis : Quantify compound levels using a deuterated internal standard. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) .
- Tissue distribution : Perform whole-body autoradiography or MALDI imaging to assess penetration into target organs (e.g., brain or tumors) .
Q. What statistical approaches are appropriate for analyzing dose-response data in high-throughput screens?
- Four-parameter logistic (4PL) model : Fit dose-response curves using GraphPad Prism to determine EC₅₀/IC₅₀ and Hill coefficients.
- Z-factor : Assess assay robustness (Z > 0.5 required for HTS).
- False discovery rate (FDR) : Apply Benjamini-Hochberg correction to mitigate Type I errors in multi-target screens .
Notes
- Key Challenges : The compound’s structural complexity (oxazole-triazole-carboxamide) demands rigorous stereochemical validation and SAR exploration.
- Unaddressed Gaps : Limited data exists on off-target effects (e.g., CYP inhibition) and long-term stability under physiological conditions.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and ensure compound disposal via EPA-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
